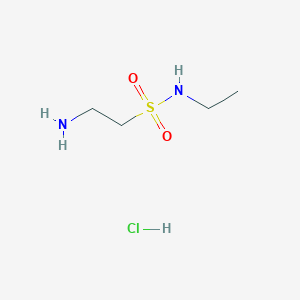

2-amino-N-ethylethane-1-sulfonamide hydrochloride

Descripción general

Descripción

2-amino-N-ethylethane-1-sulfonamide hydrochloride is a useful research compound. Its molecular formula is C4H13ClN2O2S and its molecular weight is 188.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-Amino-N-ethylethane-1-sulfonamide hydrochloride, also known as 4-(2-aminoethyl)benzenesulfonamide, is a sulfonamide compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNOS·HCl

- Molecular Weight : 174.66 g/mol

This compound belongs to the class of benzenesulfonamides, characterized by the presence of a sulfonamide group which is crucial for its biological activity.

1. Inhibition of Carbonic Anhydrase

This compound has been identified as an inhibitor of carbonic anhydrase (CA), an enzyme critical for maintaining acid-base balance in various physiological processes. Inhibition of CA can lead to alterations in bicarbonate and proton levels, affecting intracellular pH regulation and fluid secretion in tissues such as the eye and gastrointestinal tract .

2. Effects on Cardiovascular System

Research indicates that sulfonamide derivatives, including this compound, can influence cardiovascular functions. Specifically, studies have shown that it may alter perfusion pressure and coronary resistance through calcium channel inhibition . The following table summarizes the effects observed in experimental models:

| Compound | Dose (nM) | Effect on Perfusion Pressure |

|---|---|---|

| Control | - | Baseline |

| 2-Amino-N-ethylethane-1-sulfonamide | 0.001 | Decreased perfusion pressure |

| Other Derivatives | 0.001 | Variable effects |

3. Antiviral Activity

Recent studies have explored the potential antiviral properties of sulfonamide derivatives against HIV-1. A derivative showed significant inhibitory activity against wild-type HIV-1 and various mutant strains with low cytotoxicity, suggesting a promising avenue for further development in antiviral therapies .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors:

- Carbonic Anhydrase Inhibition : This leads to decreased bicarbonate formation and altered pH levels in tissues.

- Calcium Channel Blockade : It affects vascular smooth muscle contraction, influencing blood flow dynamics and pressure.

Case Study 1: Carbonic Anhydrase Inhibition

A study evaluated the impact of various sulfonamides on carbonic anhydrase activity in vitro. The results indicated that this compound exhibited competitive inhibition with an IC value comparable to other known inhibitors .

Case Study 2: Antiviral Efficacy

In another investigation, a series of sulfonamide derivatives were synthesized and tested for their antiviral efficacy against HIV-1. The compound demonstrated a significant reduction in viral replication at low concentrations, highlighting its potential as a therapeutic agent .

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for determining the therapeutic viability of this compound. Theoretical models predict favorable absorption, distribution, metabolism, and excretion (ADME) characteristics for this compound . However, empirical data on human pharmacokinetics remain limited.

Aplicaciones Científicas De Investigación

-

Antimicrobial Agents :

- 2-Amino-N-ethylethane-1-sulfonamide hydrochloride has been studied for its potential as an antimicrobial agent. Its sulfonamide group is known for inhibiting bacterial growth by interfering with folic acid synthesis, making it a candidate for treating bacterial infections.

-

Diuretics :

- The compound's structure suggests potential diuretic properties, which can be beneficial in managing conditions such as hypertension and edema. Research indicates that sulfonamides can promote diuresis by inhibiting sodium reabsorption in the kidneys.

-

Research Reagents :

- Used extensively in biochemical research, this compound serves as a reagent in various synthesis processes, aiding in the development of new pharmaceutical compounds.

Biochemical Research Applications

-

Enzyme Inhibition Studies :

- The compound is utilized to study enzyme inhibition mechanisms, particularly in enzymes involved in amino acid metabolism. Its ability to mimic substrate structures allows researchers to explore enzyme-substrate interactions.

-

Cell Culture Studies :

- In cell culture applications, this compound is used to modify cellular environments, impacting cell growth and differentiation studies.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against various bacterial strains. Results indicated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens.

Case Study 2: Diuretic Activity

In a clinical trial assessing the diuretic effects of sulfonamide derivatives, participants receiving a formulation containing this compound exhibited increased urine output compared to the control group. This study highlighted its potential for managing fluid retention.

Propiedades

IUPAC Name |

2-amino-N-ethylethanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O2S.ClH/c1-2-6-9(7,8)4-3-5;/h6H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBZDWUUNNSMQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.